molecular formula C8H5NO3 B1504584 2,1-Benzoxazole-4-carboxylic acid CAS No. 716362-22-0

2,1-Benzoxazole-4-carboxylic acid

Cat. No.: B1504584
CAS No.: 716362-22-0
M. Wt: 163.13 g/mol
InChI Key: HIJLVDWRUSWHTO-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Carboxylic Acids in Organic Synthesis and Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of medicinal chemistry. ijraset.com A significant portion of pharmaceuticals currently on the market contain heterocyclic moieties. ijraset.combohrium.com The introduction of a carboxylic acid group to a heterocyclic scaffold further enhances its significance. Heterocyclic carboxylic acids are crucial intermediates and key structural components in a vast number of biologically active molecules. ijnrd.org

Historical Perspective of Benzoxazole (B165842) Chemistry Development

The history of benzoxazole chemistry is intertwined with the broader development of heterocyclic chemistry. While the parent compound, benzoxazole, is an aromatic organic compound with the molecular formula C7H5NO, its practical applications are limited. wikipedia.org However, the exploration of its derivatives has been a fruitful area of research for many decades. wikipedia.orgresearchgate.net

Early synthetic methods for constructing the benzoxazole ring system often involved the condensation of ortho-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid. researchgate.netijpbs.com Over the years, significant advancements have been made in the synthesis of benzoxazoles, with the development of milder and more efficient catalytic methods. organic-chemistry.org These modern synthetic strategies, including metal-catalyzed cross-coupling reactions and one-pot procedures, have greatly expanded the accessibility and diversity of substituted benzoxazole derivatives. ijpbs.comorganic-chemistry.orgresearchgate.net This has, in turn, fueled the investigation of their properties and applications in various scientific disciplines.

Role of the 2,1-Benzoxazole System in Chemical Innovation

The 2,1-benzoxazole system, also known as benzisoxazole, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.org This versatility has led to the discovery of a wide range of benzisoxazole-containing compounds with diverse pharmacological activities. nih.govrsc.org The unique arrangement of atoms in the 2,1-benzoxazole ring system imparts specific electronic and conformational properties that are conducive to favorable interactions with biological macromolecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-7-6(5)4-12-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJLVDWRUSWHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698139
Record name 2,1-Benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-22-0
Record name 2,1-Benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 2,1 Benzoxazole 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.commasterorganicchemistry.com

In the context of benzoxazole (B165842) derivatives, studies have shown that the electronic nature of substituents on the benzene (B151609) ring can influence the efficiency of cyclization reactions to form benzoxazole esters. For instance, electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring have been observed to increase the yield of the cyclic ester product in a one-pot protocol. researchgate.net However, it was also noted that cyclization may not occur if a carboxylic acid group is directly substituted on the benzene ring. researchgate.net

Table 1: Examples of Esterification Reactions

Reactant 1Reactant 2Catalyst/ConditionsProduct
Carboxylic AcidAlcoholAcid Catalyst (e.g., H₂SO₄, TsOH)Ester
2-aminophenol (B121084) derivativesEthyl-oxalamide derivativesDEAD, PPh₃Benzoxazole-2-carboxylate derivatives

Amidation Reactions

Amidation of carboxylic acids with amines is another crucial reaction for creating derivatives. lookchemmall.comrsc.org Direct amidation can be challenging due to the basicity of amines and the acidity of carboxylic acids, often requiring coupling agents to facilitate the reaction. lookchemmall.combohrium.com Common methods involve the in-situ activation of the carboxylic acid. lookchemmall.com For instance, methanesulfonic acid has been effectively used as a catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and various carboxylic acids. researchgate.net This method is compatible with a range of substituents on the carboxylic acid. researchgate.net

Another approach involves the use of reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to mediate the coupling of a carboxylic acid with an amino-substituted phenol, which can then undergo intramolecular cyclization to form the benzoxazole ring. nih.gov

Table 2: Examples of Amidation Reactions

Reactant 1Reactant 2Coupling Agent/CatalystProduct
2-aminophenolCarboxylic AcidMethanesulfonic acid2-substituted benzoxazole
Carboxylic Acid2-amino-4-bromophenol1,1'-carbonyldiimidazole (CDI)Amide intermediate for benzoxazole synthesis

Decarboxylation Studies

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For carboxylic acids, this can be achieved by heating, sometimes in the presence of a catalyst. libretexts.org Heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a classic method for decarboxylation, replacing the carboxyl group with a hydrogen atom. libretexts.org For example, heating solid benzoic acid with soda lime produces benzene. libretexts.org While specific studies on the decarboxylation of 2,1-benzoxazole-4-carboxylic acid are not detailed in the provided results, the general principles of decarboxylation would apply. The stability of the resulting carbanion intermediate after CO₂ loss is a key factor in the ease of decarboxylation.

Reactions Involving the Benzoxazole Heterocycle

The benzoxazole ring system, being aromatic, is relatively stable. wikipedia.orgchemeurope.com However, it possesses reactive sites that allow for functionalization. wikipedia.orgchemeurope.com

Functionalization at the Benzene Ring

Electrophilic aromatic substitution on the benzoxazole ring is generally difficult unless an electron-releasing substituent is present. pharmaguideline.com When such substituents are present, electrophilic attack is favored at the C4 and C5 positions. pharmaguideline.com The presence of the carboxylic acid at the 4-position would influence the regioselectivity of further substitutions on the benzene ring.

Modifications at the Oxazole (B20620) Ring Nitrogen or Carbon Atoms

The oxazole ring itself has distinct reactive sites. The nitrogen at position 3 behaves like a pyridine-type nitrogen, making it susceptible to protonation and N-alkylation. pharmaguideline.com The C2 position of the oxazole ring is the most electron-deficient and is therefore a site for nucleophilic attack, especially if there are electron-withdrawing groups at other positions. pharmaguideline.com Direct C-H functionalization at the C2 position is a strategy to introduce substituents, though it can be challenging. nih.gov An alternative and more common approach is the cyclization of functionalized precursors to construct the benzoxazole core with the desired C2-substituent already in place. nih.govnih.gov

The oxazole ring can also participate in cycloaddition reactions, such as Diels-Alder reactions, where it acts as a diene. pharmaguideline.com This reactivity is enhanced by electron-releasing groups on the ring. pharmaguideline.com Reaction with dienophiles like benzyne (B1209423) can lead to the formation of more complex polycyclic structures. pharmaguideline.comarkat-usa.org

Nucleophilic and Electrophilic Substitution Patterns

The reactivity of the benzoxazole ring system is characterized by specific sites that are susceptible to either nucleophilic or electrophilic attack. In the general benzoxazole scaffold, the C2 position is notably electrophilic and is a primary site for nucleophilic reactions. ijpbs.com However, for the 2,1-benzisoxazole isomer, the electronic distribution is different, influencing its substitution patterns.

The carboxylic acid group at the 4-position is a primary site for nucleophilic acyl substitution . This functionality can be readily converted into a variety of derivatives. The hydroxyl group of the carboxylic acid can be transformed into a better leaving group, facilitating reactions with nucleophiles. libretexts.org For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid into a more reactive acyl chloride. libretexts.org This activated intermediate can then react with amines to form amides or with alcohols to produce esters. libretexts.orglibretexts.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) provides a method to form amide bonds directly from the carboxylic acid and an amine by activating the carboxyl group. libretexts.orglibretexts.org

In biological contexts, the conversion of a carboxylic acid often proceeds through activation to an acyl phosphate, which is a highly reactive substrate for nucleophilic attack. libretexts.orglibretexts.org

Formation of Complex Hybrid Architectures

The structure of this compound serves as a valuable scaffold for the construction of larger, more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov Its bifunctional nature allows it to be integrated into hybrid systems through reactions involving both the heterocyclic core and the carboxylic acid group.

Linker Chemistry for Polymerization or Immobilization

The carboxylic acid group is an ideal anchor for linker chemistry, enabling the immobilization of the molecule onto a solid support or its polymerization into larger macromolecular structures. A metal-free, catalytic method has been demonstrated for the synthesis of benzoxazole derivatives on a solid-phase resin, showcasing the utility of this scaffold in solid-phase synthesis. researchgate.net

In the context of bioconjugation, linker molecules are often used to attach small molecules to larger biomolecules like antibodies to form antibody-polymer conjugates (APCs). nih.gov The carboxylic acid of this compound could be reacted with a linker containing a primary amine (e.g., NHS-PEG-DBCO) to form a stable amide bond. nih.gov This functionalized molecule could then be "clicked" onto a polymer or other substrate using chemistries like DBCO-Azide cycloaddition, effectively immobilizing the benzoxazole derivative. nih.gov

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms underlying the synthesis and derivatization of benzoxazoles is crucial for optimizing reaction conditions and designing new synthetic routes. The most fundamental transformation is the formation of the benzoxazole ring itself, typically through the condensation of a 2-aminophenol with a carbonyl-containing compound. rsc.org

A general mechanism for this process involves several key steps:

Activation and Nucleophilic Attack: The synthesis often begins with the activation of a carbonyl group. For example, in the reaction between a 2-aminophenol and an aldehyde, a Lewis acid catalyst can activate the aldehyde's carbonyl group. nih.gov The amino group of the 2-aminophenol then acts as a nucleophile, attacking the carbonyl carbon. nih.gov

Intermediate Formation: This attack leads to the formation of a hemiaminal-like intermediate. Subsequent elimination of a water molecule results in the formation of a Schiff base or imine intermediate. rsc.orgnih.gov

Intramolecular Cyclization: The phenolic hydroxyl group then performs a nucleophilic attack on the imine carbon, leading to the closure of the five-membered oxazole ring. nih.govnih.gov

Aromatization: The final step is the aromatization of the newly formed ring, which typically occurs through oxidation, often with air acting as the oxidant, to yield the stable benzoxazole product. nih.gov

A proposed mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O). This forms a highly electrophilic amidinium salt intermediate. The 2-aminophenol then attacks this intermediate, followed by intramolecular cyclization and elimination to furnish the benzoxazole product. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,1-Benzoxazole-4-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the acidic proton of the carboxylic acid group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of both the fused isoxazole (B147169) ring and the carboxylic acid group. Typically, these protons would appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The carboxylic acid proton is highly deshielded and would appear as a broad singlet at a much lower field, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atom of the carboxylic acid group (C=O) is characteristically found in the downfield region, typically between 165 and 185 ppm. The carbon atoms of the benzene ring and the benzoxazole (B165842) core will have distinct chemical shifts, which can be predicted and compared to similar structures to confirm the substitution pattern. Predicted ¹³C NMR data can serve as a useful reference point in the absence of extensive experimental data. epa.gov

For comparison, the related compound 3-methoxy-2,1-benzisoxazole-7-carboxylic acid displays aromatic proton signals between 1.75 and 2.95 τ (approximately 7.05-8.25 ppm) and a methyl singlet at 6.01 τ (3.99 ppm) in its NMR spectrum. cdnsciencepub.com This highlights the typical chemical shift regions for protons in a 2,1-benzisoxazole system.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 140
Carboxylic Acid OH>10 (broad)-
Carboxylic Acid C=O-165 - 185
Benzoxazole C-110 - 160

Note: The data in this table is based on general principles of NMR spectroscopy and predicted values for similar structures. Actual experimental values may vary.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The most characteristic absorption bands would be from the carboxylic acid group. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the benzoxazole ring system would be observed in the 1500-1650 cm⁻¹ region. For instance, the related isomer, 3-methoxy-2,1-benzisoxazole-7-carboxylic acid, exhibits a C=O stretching frequency at 1751 cm⁻¹. cdnsciencepub.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system of the benzoxazole ring fused with the benzene ring is expected to absorb UV radiation. The position of the maximum absorption (λmax) can be influenced by the solvent and the substitution pattern on the ring. Studies on related benzoxazole derivatives show absorption maxima in the UV region, which are indicative of the electronic structure of the heterocyclic system.

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is useful for confirming the molecular weight of the compound and for analyzing its purity.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the loss of CO₂ from the molecular ion is a common fragmentation pathway for carboxylic acids. Research on other 2,1-benzisoxazole derivatives has utilized HRMS with electrospray ionization (ESI) to confirm their structures. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

TLC (Thin-Layer Chromatography): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. For 2,1-benzisoxazole derivatives, silica (B1680970) gel plates are commonly used, and the spots can be visualized under UV light. nih.gov

HPLC (High-Performance Liquid Chromatography): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. A reversed-phase C18 column is often employed for the analysis of organic acids. The mobile phase typically consists of a mixture of an aqueous buffer (often with a small amount of acid like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient mode. beilstein-journals.org This allows for the separation of the target compound from any impurities or starting materials.

Interactive Data Table: Common Chromatographic Conditions for Analysis

Technique Stationary Phase Typical Mobile Phase Detection
TLCSilica GelEthyl acetate (B1210297)/Hexane mixturesUV light (254 nm)
HPLCReversed-phase C18Acetonitrile/Water with 0.1% Phosphoric Acid (gradient)UV detector

Theoretical and Computational Studies of 2,1 Benzoxazole 4 Carboxylic Acid

Quantum Chemical Calculations

Detailed quantum chemical calculations specific to 2,1-Benzoxazole-4-carboxylic acid are not available in the provided search results. Studies on other benzoxazole (B165842) derivatives have utilized these methods to understand their structure and reactivity. nih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT) for Electronic Structure Analysis

No specific DFT studies focused on the electronic structure of this compound were found. DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common method for optimizing the molecular geometry and calculating electronic properties of related benzoxazole compounds. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the search results. This analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. wikipedia.orgyoutube.com For other molecules, the energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Specific MEP maps for this compound are not available. MEP mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule by visualizing the electrostatic potential on the electron density surface. nih.govresearchgate.net In typical MEP maps, red areas indicate negative potential (nucleophilic regions), while blue areas signify positive potential (electrophilic regions). nih.gov

Charge Distribution and Bonding Analysis (e.g., NBO, APT, Hirshfeld)

A detailed charge distribution and bonding analysis for this compound using methods like Natural Bond Orbital (NBO), Atoms in Molecules (AIM), or Hirshfeld population analysis was not found. NBO analysis is used to study intramolecular charge transfer and the stability arising from hyperconjugative interactions. nih.govrsc.org Hirshfeld surface analysis helps in understanding intermolecular interactions in crystal packing. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

No ELF or LOL studies for this compound were identified. These functions are used to visualize regions of electron localization in a molecule, providing insights into chemical bonding and the spatial arrangement of electron pairs. researchgate.netresearchgate.net Values of ELF close to 1.0 indicate a high degree of electron localization, typical for covalent bonds and lone pairs.

Molecular Dynamics Simulations (if applicable)

No publications detailing molecular dynamics simulations for this compound were found in the search results. MD simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvents or biological macromolecules. dntb.gov.ua

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling encompasses a range of computational techniques used to predict and analyze the relationship between the chemical structure of a compound and its biological activity. nih.gov These methods are integral to modern drug discovery, providing insights that guide the synthesis of more potent and selective molecules, thereby saving considerable time and resources. rsc.org For derivatives of 2,1-benzoxazole, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been instrumental in elucidating their mechanisms of action and optimizing their therapeutic potential. rsc.orgnih.gov

Ligand-Protein Interaction Profiling (e.g., Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This technique is crucial for understanding the interactions that govern the ligand's affinity and efficacy.

Studies on benzoxazole derivatives have frequently employed molecular docking to investigate their potential as inhibitors of various enzymes. For instance, docking studies of novel benzoxazole derivatives into the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, have revealed critical binding patterns. nih.gov These analyses show that the benzoxazole scaffold can effectively fit into the ATP-binding pocket of the VEGFR-2 kinase domain. Specific interactions often include hydrogen bonds with key amino acid residues, which anchor the ligand in the active site, and hydrophobic interactions that further stabilize the ligand-protein complex. researchgate.net

In one study, a series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were evaluated as inhibitors of Staphylococcus aureus Sortase A. researchgate.net Molecular docking revealed that the most active compounds adopt an "L-shape" conformation within the enzyme's binding site. The benzoxazole core was found to reside in a hydrophobic pocket formed by residues such as Ala118, Val166, Val168, and Ile182, while the carboxamide portion extended towards other regions of the active site, forming crucial interactions. researchgate.net Similarly, docking of other benzoxazole analogs against VEGFR-2 has confirmed stable interactions within the binding pocket, validated by molecular dynamics simulations. researchgate.net

These detailed interaction profiles provide a rational basis for designing new derivatives with improved binding affinity. By identifying the key residues and interaction types, chemists can strategically modify the benzoxazole scaffold to enhance its inhibitory activity.

Table 1: Molecular Docking Interaction Data for Benzoxazole Derivatives

Target Protein Benzoxazole Derivative Type Key Interacting Residues Type of Interaction Reference
VEGFR-2 2-Arylbenzoxazoles Cys919, Asp1046 Hydrogen Bonding nih.gov
VEGFR-2 Benzoxazole-benzothiazole hybrids Cys919, Glu885, Asp1046 Hydrogen Bonding, Hydrophobic Interactions researchgate.net
S. aureus Sortase A 2-Phenyl-benzo[d]oxazole-7-carboxamides Ala118, Val166, Val168, Ile182, Cys184, Arg197 Hydrophobic Interactions, Hydrogen Bonding researchgate.net

3D Quantitative Structure-Activity Relationship (QSAR) Approaches

3D-QSAR is a computational methodology that correlates the biological activity of a set of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. nih.gov These models generate contour maps that visualize the regions around the molecular scaffold where specific properties are predicted to enhance or diminish activity, thus providing a roadmap for lead optimization.

For benzoxazole derivatives, 3D-QSAR studies have been successfully applied to understand their anticancer activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for the activity of benzoxazoles against various cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov

In a representative study, CoMFA and CoMSIA models were developed for a series of benzoxazole derivatives acting as VEGFR-2 inhibitors. nih.gov The resulting models demonstrated good statistical reliability, with high correlation coefficients indicating their predictive power. nih.govresearchgate.net The contour maps generated from these analyses provided specific guidance for structural modification:

Steric Maps: These maps highlight regions where bulky substituents would be favorable for activity (often shown in green) and regions where they would be detrimental (shown in yellow).

Electrostatic Maps: These maps indicate where electropositive groups (blue) or electronegative groups (red) would increase biological potency.

Hydrophobic and Hydrogen Bond Maps (in CoMSIA): These provide further detail, suggesting where hydrophobic, hydrogen-bond donor, or hydrogen-bond acceptor functionalities should be placed to improve activity. researchgate.net

The insights from these 3D-QSAR models are often consistent with findings from molecular docking, providing a comprehensive understanding of the structure-activity relationship and guiding the rational design of new, more potent benzoxazole-based therapeutic agents. rsc.orgresearchgate.net

Table 2: 3D-QSAR Model Statistics for Benzoxazole Derivatives

Model Type Target q² (Cross-validated r²) r² (Non-cross-validated r²) Key Findings from Contour Maps Reference
CoMFA TTR Amyloidogenesis 0.431 0.877 Steric and electrostatic fields are critical for activity. researchgate.net
CoMSIA TTR Amyloidogenesis 0.447 0.836 Hydrophobic, H-bond donor, and H-bond acceptor fields influence inhibitory potency. researchgate.net
CoMFA (MCF-7) Anticancer Activity 0.568 - Identified regions where steric bulk and positive charge are favorable. nih.gov
CoMSIA (MCF-7) Anticancer Activity 0.669 - Highlighted the importance of hydrophobic and hydrogen bond acceptor properties at specific positions. nih.gov

Reaction Pathway Analysis and Mechanistic Computations

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For the synthesis of the 2,1-benzoxazole core, these studies provide fundamental insights into reaction pathways, transition states, and the factors governing product selectivity.

The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, followed by cyclization and dehydration or oxidation. researchgate.net Several synthetic routes have been proposed and their mechanisms investigated computationally.

One key reaction is the cyclization step. DFT calculations have been used to model potential reaction mechanisms to understand the preference for the formation of the benzoxazole ring. researchgate.net For example, computational modeling helped to explain why a specific cyclization reaction preferentially undergoes a 5-endo-trig pathway to form the oxazole (B20620) ring instead of a competing 6-exo-trig pathway. researchgate.net These calculations can map the potential energy surface of the reaction, identifying the transition state structures and their associated energy barriers, which ultimately determine the reaction's feasibility and outcome.

Mechanistic computations also shed light on the role of catalysts and reagents. For instance, the mechanism for the iodine-base mediated oxidative C-O bond formation in benzoxazoles has been proposed to proceed through a base-promoted oxidative iodination, followed by cyclization and subsequent regeneration of the iodine catalyst. nih.gov Similarly, the synthesis of 2-substituted benzoxazoles from tertiary amides activated by triflic anhydride (B1165640) involves a computationally explorable cascade of activation, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov

By modeling these intricate pathways, computational studies can validate or refine proposed mechanisms, explain experimental observations, and predict the outcomes of new reaction conditions, thereby accelerating the development of more efficient and selective synthetic methods for this compound and its analogs. researchgate.net

Applications in Chemical Science and Research

As a Versatile Scaffold in Organic Synthesis and Chemical Biology

The 2,1-benzoxazole-4-carboxylic acid scaffold is a privileged structure in organic and medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. nih.gov The benzoxazole (B165842) core is a bioisostere for natural nucleotides, allowing its derivatives to interact with various biological targets.

The inherent reactivity of the 2,1-benzoxazole core and the functional handle provided by the carboxylic acid group make it a valuable starting material for constructing more elaborate heterocyclic systems. The synthesis of benzoxazoles can be achieved through various pathways, often involving the condensation of o-aminophenols with carboxylic acids or their derivatives. researchgate.netnih.govajchem-a.com For instance, one-pot syntheses using catalysts like methanesulfonic acid can efficiently produce 2-substituted benzoxazoles from carboxylic acids. researchgate.net

More complex fused systems can also be generated. An example includes the synthesis of 4-substituted benzoxazole[3,4-b]imidazole derivatives. This process involves multiple steps, starting from N-aroyl glycine, which is converted to an amide and subsequently cyclized to form the fused imidazole (B134444) ring onto the benzoxazole framework, demonstrating the utility of benzoxazole derivatives as precursors to advanced, multi-ring heterocyclic structures.

Carboxylic acids are among the most utilized building blocks in synthetic chemistry, particularly for creating libraries of compounds for drug discovery and other applications. enamine.net The presence of the carboxylic acid function on the 2,1-benzoxazole ring allows it to be readily incorporated into larger and more complex molecular architectures. nih.govchemrxiv.orgchemrxiv.org

A primary application is in amide bond formation, a cornerstone reaction in medicinal chemistry. enamine.net The this compound can be coupled with a diverse range of amines to generate a library of amides. This approach is fundamental in creating collections of molecules for high-throughput screening. For example, a method for the direct C-H carboxylation of azoles followed by a one-pot amide coupling has been developed, showcasing the power of azole carboxylic acids as building blocks for generating densely functionalized molecules with broad chemical diversity. nih.govchemrxiv.org

The benzoxazole nucleus is a key pharmacophore, and its derivatives are extensively studied to understand the relationship between chemical structure and biological activity (SAR). researchgate.netnih.govesisresearch.org By systematically modifying the substituents on the benzoxazole ring, chemists can probe the interactions with biological targets and optimize compounds for desired therapeutic effects. esisresearch.org The SAR of benzoxazole derivatives suggests that the presence and position of both electron-withdrawing and electron-donating groups can significantly influence their biological potency. researchgate.net

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target, providing insights into its mechanism of action. nih.gov Docking studies on benzoxazole derivatives have been crucial in rationalizing their biological activities and guiding the design of more potent compounds.

For instance, molecular docking studies have been performed to understand the interaction of benzoxazole derivatives with the active site of enzymes like DNA gyrase, a target for antimicrobial agents. nih.govresearchgate.net These studies help in predicting the binding affinity and orientation of the ligands within the enzyme's active site. nih.gov Similarly, in silico design and docking studies have explored benzoxazole derivatives as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in cancer. researchgate.net Such computational analyses are invaluable for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these scaffolds to their biological targets. researchgate.net

The benzoxazole scaffold has been successfully employed in the design of selective inhibitors for various enzymes, including cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govnih.gov

The design of selective COX-2 inhibitors often involves creating molecules with specific structural features that can fit into a side pocket present in the COX-2 active site but not in the COX-1 isoform. nih.gov The diarylheterocycle class of compounds, which includes celecoxib (B62257), is a well-known template for selective COX-2 inhibitors. nih.gov Researchers have designed and synthesized novel celecoxib analogs where the core ring is replaced by other heterocycles, including benzofuran, to explore new chemical space for potent and selective COX-2 inhibition. capes.gov.br The structure-activity relationship studies of these derivatives help in identifying key structural motifs required for potent and selective inhibition.

Below is a table summarizing the COX-2 inhibitory activity of selected compounds containing related heterocyclic scaffolds, illustrating the data used in such medicinal chemistry research.

Compound IDScaffold TypeCOX-2 IC₅₀ (µM)Selectivity Index (SI)
9d Benzhydrylpiperazine0.25Not specified
3c Pyridin-3-yl pyrazoleNot specifiedNot specified
3d Pyridin-3-yl pyrazoleNot specifiedNot specified
3e Pyridin-3-yl pyrazoleNot specifiedNot specified
9c Pyridin-3-yl pyrazoleNot specifiedNot specified
Celecoxib Diarylpyrazole0.36Not specified
Indomethacin Indole acetic acidNot specifiedNot specified

Data sourced from studies on various heterocyclic inhibitors of COX-2. capes.gov.brrsc.org

Scaffold Design for Structure-Activity Relationship Investigations in Medicinal Chemistry Research

In Coordination Chemistry and Materials Science

The utility of this compound extends beyond biology into the realm of coordination chemistry and materials science. The nitrogen and oxygen atoms within the benzoxazole ring system, along with the carboxylate group, can act as coordination sites for metal ions. nih.govnih.gov

The complexation of benzoxazole derivatives with various metal ions, including Mg²⁺, Zn²⁺, Ni²⁺, and Cu²⁺, has been studied. nih.gov This binding ability is not only relevant to the biological activity of some benzoxazole-based drugs but also allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net These materials can have interesting properties and applications, such as in catalysis, gas storage, or as novel antimicrobial materials. For example, metal complexes of 2-trifluoroacetonylbenzoxazole have been shown to possess antibacterial activity and the ability to reverse multidrug resistance in bacteria, highlighting the synergistic effect of the organic scaffold and the metal center. nih.govresearchgate.net The study of how different carboxy-substituted heteroarenes coordinate with metal ions provides fundamental insights into the electronic character and binding modes that can be used to design new materials with specific properties. rsc.org

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The development of coordination polymers (CPs) and metal-organic frameworks (MOFs) using this compound as a building block is an area that appears to be unexplored in the current scientific literature. While numerous CPs and MOFs have been constructed from ligands containing carboxylic acids and nitrogen heterocycles, there are no specific reports on frameworks synthesized from this particular benzoxazole derivative. The structural characteristics of this compound, featuring a rigid aromatic backbone and a carboxylate linker, theoretically make it a candidate for the construction of such supramolecular structures. However, without experimental studies, its potential to form one, two, or three-dimensional networks remains hypothetical.

Integration into Luminescent Materials

Specific research on the integration of this compound into luminescent materials is not found in the available scientific reports. The photophysical properties of the benzoxazole core are well-known, with many of its derivatives exhibiting fluorescence. For example, various benzoxazole-containing compounds have been investigated as sensitizers for lanthanide luminescence and as fluorophores in their own right. Studies on related structures like 2,1,3-benzoxadiazoles have also shown their potential as fluorescent materials. Nevertheless, the specific luminescent characteristics of this compound and its metal complexes, including emission spectra, quantum yields, and lifetimes, have not been reported.

Role in Functional Dyes and Optical Materials

There is no available research describing the role or application of this compound in the formulation of functional dyes or other optical materials. The benzoxazole moiety is a known chromophore present in some commercial fluorescent whitening agents and dyes. However, the specific contribution of the this compound structure to the color, photostability, and other relevant properties of a dye molecule has not been investigated. Consequently, its potential for use in applications such as optical data storage, nonlinear optics, or as a component in dye-sensitized solar cells is currently unknown.

Future Research Directions for 2,1 Benzoxazole 4 Carboxylic Acid

Development of Novel and Atom-Economical Synthetic Methodologies

While traditional methods for benzoxazole (B165842) synthesis, such as the condensation of 2-aminophenols with carboxylic acids under harsh acidic conditions, are well-established, future research will prioritize the development of more sustainable, efficient, and atom-economical alternatives. researchgate.netnih.gov The drive towards "green chemistry" necessitates methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents. researchgate.net

Key areas of focus will include:

Nanocatalysis: The use of nanocatalysts, such as those based on zinc oxide (nano-ZnO), copper ferrite (B1171679) (CuFe₂O₄), or silver-titanium dioxide (Ag@TiO₂) nanocomposites, offers high selectivity, stability, and reactivity under milder conditions. acs.orgacs.org These catalysts are often recyclable, enhancing the sustainability of the synthetic process. acs.orgnih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher yields with fewer by-products. researchgate.netacs.org Microwave irradiation has been successfully used for the direct coupling of carboxylic acids with 2-aminophenol (B121084) in the absence of a solvent. nih.govnih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single operation, or "one-pot" synthesis, improves efficiency by saving time and resources and avoiding the isolation of intermediates. rsc.org An example includes the reductive cyclization of a nitrophenol with a carboxylic acid in a single pot. rsc.org

Metal-Free Catalysis: To address concerns about toxic heavy metal impurities in pharmaceutical intermediates, research into metal-free catalytic systems, such as those using p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid, is crucial. nih.govacs.orgnih.gov

Electrochemical Methods: Electrochemical oxidation provides a highly atom-economical and environmentally friendly route for cyclization, generating hydrogen gas as the only byproduct and eliminating the need for chemical oxidants. mdpi.com

Exploration of Underutilized Reactivity and Transformation Pathways

The 2,1-benzoxazole core is a versatile scaffold, yet its full reactive potential remains to be explored. Future work should move beyond the common C2-functionalization and investigate novel transformations of the benzoxazole ring system. Research has already demonstrated that the synthesis is tolerant of a wide variety of functional groups on the precursors, including aldehydes, ketones, alcohols, and ortho-esters, hinting at the vast chemical space available for creating diverse derivatives. tandfonline.com

Future avenues include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the benzene (B151609) portion of the scaffold is a powerful strategy for elaborating the core structure, avoiding the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Exploring new catalytic cycles and reaction partners can lead to the discovery of unprecedented benzoxazole structures. This includes palladium-catalyzed oxidative cyclizations and copper-catalyzed cascade reactions. nih.gov

Post-Synthetic Modification: Developing robust protocols for the selective modification of a pre-formed 2,1-benzoxazole-4-carboxylic acid would allow for the rapid generation of compound libraries for screening purposes. This could involve transformations of the carboxylic acid group into various amides, esters, or other functional moieties.

Advanced Computational Modeling for Rational Design

Computational chemistry and in-silico modeling are indispensable tools for accelerating the design of new molecules with desired properties. For this compound derivatives, these methods can provide deep insights into structure-activity relationships (SAR) and guide synthetic efforts, saving significant time and resources.

Future research will increasingly leverage:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and reaction mechanisms, aiding in the design of novel synthetic pathways and understanding the photophysical properties of new derivatives. mdpi.com

Molecular Docking: To support drug discovery, docking studies can predict the binding modes and affinities of benzoxazole derivatives with biological targets such as enzymes or DNA. periodikos.com.brfrontiersin.org This has been used to investigate interactions with targets like the CYP1A1 enzyme and G-quadruplex DNA. periodikos.com.brfrontiersin.org

Pharmacophore Modeling: By identifying the key structural features required for a specific biological activity, pharmacophore models can guide the design of new, more potent, and selective compounds. This is particularly relevant for designing novel anticancer or antimicrobial agents. ruzickadays.eursc.org

Integration into Novel Supramolecular Architectures

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers a pathway to create complex and functional assemblies. The rigid, planar structure of the benzoxazole ring system makes it an excellent building block for such architectures.

Promising future directions are:

G-Quadruplex Binders: Benzoxazole derivatives have been shown to bind to G-quadruplexes (G4), which are non-canonical DNA structures found in oncogene promoter regions. periodikos.com.br Designing specific this compound derivatives to target and stabilize these structures is a compelling strategy for developing new anticancer therapeutics. periodikos.com.br

Macrocycle Synthesis: Incorporating the benzoxazole fluorophore into macrocyclic structures, such as cyclophanes, can create highly selective chemosensors. mdpi.com The macrocycle provides a pre-organized binding cavity for guest ions or molecules, while the benzoxazole unit acts as a fluorescent reporter. mdpi.com

Self-Assembling Materials: By tuning intermolecular interactions (e.g., hydrogen bonding from the carboxylic acid, π-π stacking of the aromatic core), it is possible to design benzoxazole derivatives that self-assemble into ordered materials like liquid crystals, gels, or nanofibers with unique optical or electronic properties.

Application in Advanced Analytical Probes and Sensing Technologies

Many benzoxazole derivatives exhibit strong fluorescence, making them ideal candidates for the development of sensitive and selective analytical probes. researchgate.netacs.org The carboxylic acid group can serve as a convenient attachment point for other functional units or as a recognition site itself.

Future research should focus on creating probes for:

Metal Ion Detection: Benzoxazole-based chemosensors have been developed for the fluorescent detection of various metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). acs.orgnih.govmdpi.com Future work could target other environmentally or biologically important ions with higher selectivity and sensitivity.

pH Sensing: The photophysical properties of some benzoxazoles are sensitive to changes in pH, allowing them to function as optical pH sensors in biological or industrial contexts. ruzickadays.eu

Biomolecule Recognition: Specially designed benzoxazole derivatives can act as "turn-on" fluorescent probes for biologically relevant molecules. Probes have been designed to detect biothiols (like glutathione) and to act as fluorogenic tagging reagents for analyzing amino acids and carboxylic acids in complex samples. nih.govrsc.orgnih.gov

Design of Chemically Tunable Systems for Specific Research Objectives

A key advantage of the benzoxazole scaffold is that its properties can be finely tuned through chemical modification. researchgate.net The substituents on the benzene ring and at the 2-position significantly influence the molecule's electronic, photophysical, and biological characteristics. researchgate.net

Future research will focus on the rational design of tunable systems by:

Modifying Electronic Properties: Introducing electron-donating or electron-withdrawing groups can alter the absorption and emission wavelengths of fluorescent derivatives, allowing for the creation of probes that operate in specific regions of the electromagnetic spectrum.

Optimizing Biological Activity: Structure-activity relationship (SAR) studies are critical for optimizing the therapeutic potential of benzoxazole derivatives. researchgate.net By systematically altering substituents, researchers can enhance potency against targets like bacteria or cancer cells while minimizing off-target effects. frontiersin.orgruzickadays.eursc.org

Controlling Binding Specificity: For sensing applications, modifying the chelating groups attached to the benzoxazole core can switch the probe's specificity from one metal ion to another. acs.orgmdpi.com This allows for the creation of highly specialized sensors tailored to particular analytical challenges.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,1-benzoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, 2-aminophenol derivatives can react with carbonyl-containing reagents (e.g., ethyl chlorooxalate) under acidic or basic conditions to form the benzoxazole core. The carboxylic acid group at position 4 is introduced via hydrolysis of ester intermediates. Reaction optimization, such as temperature control (80–120°C) and catalyst selection (e.g., H₂SO₄ for cyclization), significantly impacts yield . Characterization via HPLC and NMR ensures purity (>95%) and structural confirmation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the benzoxazole ring and carboxylic acid proton environments (δ ~12–13 ppm for -COOH).
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad -OH stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ for C₈H₅NO₃).
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding patterns in solid-state structures .

Q. How does the reactivity of this compound compare to other benzo-fused heterocyclic acids?

  • Methodological Answer : The carboxylic acid group at position 4 enhances electrophilicity, enabling amidation or esterification reactions. Unlike benzoic acid derivatives, the electron-withdrawing benzoxazole ring directs electrophilic substitution to position 5 or 6. Comparative studies using DFT calculations reveal reduced electron density at the carboxylic acid group compared to 4-hydroxybenzoic acid derivatives .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective functionalization of this compound?

  • Methodological Answer : Computational modeling (e.g., DFT) predicts reactive sites, guiding experimental design. For example, Pd-catalyzed C-H activation at position 5 is achieved using directing groups like pyridine. Steric effects from substituents (e.g., methyl groups) are analyzed via X-ray crystallography to rationalize regioselectivity .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., cyclooxygenase-2). ADMET predictors (e.g., SwissADME) assess logP values (~1.5–2.5) and bioavailability. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 5) with solubility and metabolic stability .

Q. What experimental variables explain contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial assays may arise from:

  • Impurity profiles : HPLC-MS identifies byproducts (e.g., hydrolyzed esters).
  • Assay conditions : Variations in pH or serum protein content alter compound efficacy.
  • Cell line specificity : Comparative studies using ATCC-validated lines (e.g., HeLa vs. HEK293) clarify selectivity .

Q. How does tautomerism in this compound influence its chemical behavior and analytical data?

  • Methodological Answer : Tautomeric equilibria between keto and enol forms are studied via variable-temperature NMR. Solvent polarity (e.g., DMSO vs. CDCl₃) shifts equilibrium, affecting IR and UV-Vis spectra. X-ray diffraction of single crystals provides definitive tautomeric assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.